(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid
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Overview
Description
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further oxidation and hydroxylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high specificity and yield. Enzymatic methods are often preferred due to their mild reaction conditions and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols.
Scientific Research Applications
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,6E)-2-Amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid: This compound shares similar hydroxyl and ketone functionalities but has a longer carbon chain and additional amino groups.
2,2-Bis(hydroxymethyl)propionic acid: This compound has similar hydroxyl groups but differs in its overall structure and functional groups.
Properties
CAS No. |
918950-38-6 |
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Molecular Formula |
C5H8O6 |
Molecular Weight |
164.11 g/mol |
IUPAC Name |
(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
HBARXKFONQENLN-YFKPBYRVSA-N |
Isomeric SMILES |
C(C(=O)[C@@](CO)(C(=O)O)O)O |
Canonical SMILES |
C(C(=O)C(CO)(C(=O)O)O)O |
Origin of Product |
United States |
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